molecular formula C15H18ClNO3 B10796897 3-[6-(3-Chlorophenyl)hexanoyl]-1,3-oxazolidin-2-one

3-[6-(3-Chlorophenyl)hexanoyl]-1,3-oxazolidin-2-one

Cat. No.: B10796897
M. Wt: 295.76 g/mol
InChI Key: XNQIFNVZSXXYRQ-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of F215 involves several steps, starting with the preparation of the core structure, followed by the introduction of specific functional groups. The synthetic route typically includes the following steps:

Industrial production methods for F215 are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

F215 undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

F215 has several scientific research applications, including:

Mechanism of Action

F215 exerts its effects by inhibiting N-Acylethanolamine acid amidase, an enzyme responsible for the hydrolysis of N-acylethanolamines. By inhibiting this enzyme, F215 increases the levels of bioactive lipids, such as palmitoylethanolamide, which have anti-inflammatory and analgesic properties. The molecular targets and pathways involved include the modulation of lipid signaling pathways and the activation of peroxisome proliferator-activated receptor alpha (PPAR-α) .

Comparison with Similar Compounds

F215 is unique in its specific inhibition of N-Acylethanolamine acid amidase. Similar compounds include:

F215 stands out due to its specific inhibition of N-Acylethanolamine acid amidase and its potential therapeutic applications in inflammatory diseases.

Properties

Molecular Formula

C15H18ClNO3

Molecular Weight

295.76 g/mol

IUPAC Name

3-[6-(3-chlorophenyl)hexanoyl]-1,3-oxazolidin-2-one

InChI

InChI=1S/C15H18ClNO3/c16-13-7-4-6-12(11-13)5-2-1-3-8-14(18)17-9-10-20-15(17)19/h4,6-7,11H,1-3,5,8-10H2

InChI Key

XNQIFNVZSXXYRQ-UHFFFAOYSA-N

Canonical SMILES

C1COC(=O)N1C(=O)CCCCCC2=CC(=CC=C2)Cl

Origin of Product

United States

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